molecular formula C7H8Cl2N2O2 B6254726 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-38-8

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No. B6254726
CAS RN: 67567-38-8
M. Wt: 223.1
InChI Key:
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Description

1-(5-Chloro-2-nitrophenyl)methanamine hydrochloride, also known as 5-chloro-2-nitroaniline hydrochloride (5-Cl-2-NPA), is an important organic compound used in a variety of scientific and industrial applications. This compound is used as an intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. It is also used as a reagent in a variety of analytical procedures, including chromatography and spectroscopy. In addition, 5-Cl-2-NPA is a useful tool in the field of medicinal chemistry, as it has been used in the synthesis of various drugs and other compounds.

Scientific Research Applications

5-Cl-2-NPA is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. In addition, it has been used as a reagent in a variety of analytical procedures, including chromatography and spectroscopy. In the field of medicinal chemistry, 5-Cl-2-NPA has been used in the synthesis of various drugs and other compounds.

Mechanism of Action

The mechanism of action of 5-Cl-2-NPA is based on its ability to act as a nucleophilic reagent. In a nucleophilic substitution reaction, the nucleophile (5-Cl-2-NPA) attacks the electrophile (the target molecule), resulting in the formation of a new bond between the two. This reaction can be used to synthesize various organic compounds, such as dyes, pharmaceuticals, and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-NPA are largely unknown. However, it is known that the compound can act as a nucleophilic reagent, which can be used to synthesize various organic compounds. In addition, 5-Cl-2-NPA has been used in the synthesis of various drugs and other compounds, which suggests that it may have some effect on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-2-NPA in laboratory experiments is its versatility. It can be used in a variety of reactions, including nucleophilic substitution reactions, to synthesize various organic compounds. In addition, the compound is relatively inexpensive and easy to obtain. The main limitation of using 5-Cl-2-NPA in laboratory experiments is its instability. The compound is sensitive to light and air, and must be handled with care.

Future Directions

The future of 5-Cl-2-NPA is still largely unknown, but there are a few potential directions that could be explored. One potential direction is the development of new synthetic methods for the synthesis of various organic compounds. Another potential direction is the development of new analytical techniques for the characterization of the compound. Finally, further research into the biochemical and physiological effects of 5-Cl-2-NPA could lead to the development of new drugs and other compounds.

Synthesis Methods

5-Cl-2-NPA can be synthesized from the reaction of 1-(5-chloro-2-nitrophenyl)methanamine hydrochlorideitrobenzaldehyde and hydrochloric acid in the presence of sulfuric acid. The reaction proceeds via a nucleophilic substitution reaction, with the sulfuric acid acting as a catalyst. The product of the reaction is a yellow-orange solid, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride involves the reduction of 5-chloro-2-nitrobenzaldehyde to 5-chloro-2-nitrobenzyl alcohol, followed by the reaction of the alcohol with formaldehyde and ammonium chloride to form 1-(5-chloro-2-nitrophenyl)methanamine. The final step involves the protonation of the amine with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-chloro-2-nitrobenzaldehyde", "sodium borohydride", "methanol", "formaldehyde", "ammonium chloride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of 5-chloro-2-nitrobenzaldehyde to 5-chloro-2-nitrobenzyl alcohol using sodium borohydride in methanol.", "Step 2: Reaction of 5-chloro-2-nitrobenzyl alcohol with formaldehyde and ammonium chloride in the presence of sodium hydroxide to form 1-(5-chloro-2-nitrophenyl)methanamine.", "Step 3: Protonation of 1-(5-chloro-2-nitrophenyl)methanamine with hydrochloric acid to form 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride." ] }

CAS RN

67567-38-8

Product Name

1-(5-chloro-2-nitrophenyl)methanamine hydrochloride

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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